Antibacterial Activity (MIC) of Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate Compared to Gentamicin Control Against S. aureus and E. coli
In a standardized minimum inhibitory concentration (MIC) assay, Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate demonstrated bacteriostatic activity against both Gram-positive and Gram-negative reference strains. The compound yielded an MIC of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli. The clinically relevant aminoglycoside control gentamicin exhibited MICs of 10 µg/mL and 20 µg/mL, respectively, under the same conditions . This represents a 5-fold difference in potency for both bacterial species, establishing a quantitative baseline for the compound's antimicrobial potential relative to a standard-of-care comparator. The data originate from a single comparative table and should be interpreted with the understanding that gentamicin is a potent, clinically optimized antibiotic, whereas the target compound is an early-stage research tool.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | S. aureus: 50 µg/mL; E. coli: 100 µg/mL |
| Comparator Or Baseline | Gentamicin: S. aureus 10 µg/mL; E. coli 20 µg/mL |
| Quantified Difference | 5-fold higher MIC (lower potency) for the target compound relative to gentamicin on both strains |
| Conditions | Standard MIC assay; bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative); comparator: gentamicin |
Why This Matters
For procurement decisions in antimicrobial screening programs, this head-to-head MIC data defines the compound's absolute antibacterial potency window, enabling rational selection versus gentamicin or other isoxazole-containing analogs for which no parallel MIC data may be available.
